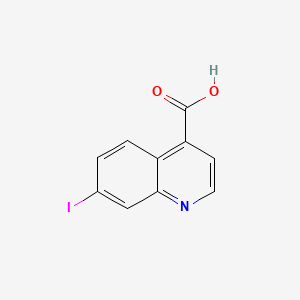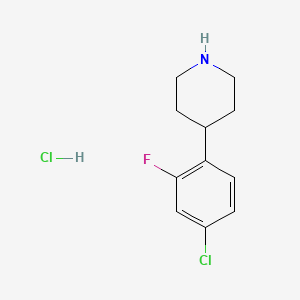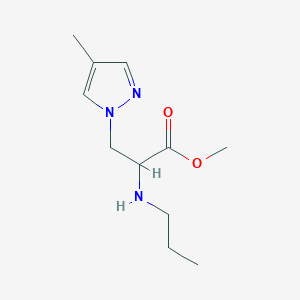
Methyl 3-(4-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-methyl-1H-pyrazol-1-yl)-2-(propylamino)propanoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methyl-1H-pyrazol-1-yl)-2-(propylamino)propanoate typically involves the reaction of 4-methyl-1H-pyrazole with a suitable ester and an amine. One common method involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using an alkyl halide in the presence of a base.
Esterification: The resulting compound is esterified using methanol and an acid catalyst.
Amidation: Finally, the ester is reacted with propylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methyl-1H-pyrazol-1-yl)-2-(propylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-methyl-1H-pyrazol-1-yl)-2-(propylamino)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-methyl-1H-pyrazol-1-yl)-2-(propylamino)propanoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The pyrazole ring can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate
- 3-(4-methyl-1H-pyrazol-1-yl)propanethioamide
- 1-(4-methyl-1H-pyrazol-1-yl)ethanone
Uniqueness
Methyl 3-(4-methyl-1H-pyrazol-1-yl)-2-(propylamino)propanoate is unique due to the presence of both ester and amine functional groups, which allow for a wide range of chemical modifications and applications. Its structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various research and industrial applications.
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 3-(4-methylpyrazol-1-yl)-2-(propylamino)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-5-12-10(11(15)16-3)8-14-7-9(2)6-13-14/h6-7,10,12H,4-5,8H2,1-3H3 |
InChI Key |
IHFZTBURTWOCLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CN1C=C(C=N1)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13636840.png)


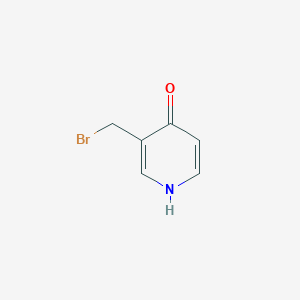

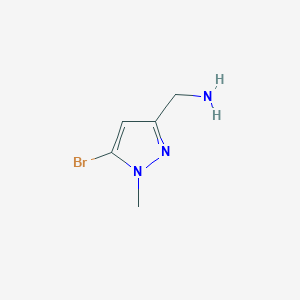

![Methyl({2-[methyl(nitroso)amino]ethyl})amine](/img/structure/B13636889.png)

![Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13636897.png)
